(Methylthio)acetyl chloride
Overview
Description
(Methylthio)acetyl chloride is an organic compound with the chemical formula CH3SCH2COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is a derivative of acetyl chloride, where a methylthio group (CH3S-) is attached to the acetyl group. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of various sulfur-containing compounds.
Mechanism of Action
Target of Action
(Methylthio)acetyl chloride is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and dyes
Biochemical Pathways
As a synthetic intermediate, this compound doesn’t directly participate in any known biochemical pathways. For example, acetyl groups donated by this compound can play a role in protein modification, potentially affecting pathways related to protein function and regulation .
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context and the compounds it’s used to synthesize .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactive species. Moreover, it’s sensitive to moisture and can react violently with water . Therefore, it must be handled and stored carefully to maintain its stability and efficacy.
Biochemical Analysis
Cellular Effects
It is known that chemical compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that chemical compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylthio)acetyl chloride can be synthesized through several methods. One common method involves the reaction of methylthiol (CH3SH) with acetyl chloride (CH3COCl) in the presence of a base such as pyridine. The reaction proceeds as follows:
CH3SH+CH3COCl→CH3SCH2COCl+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of (Methylthio)acetic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is as follows:
CH3SCH2COOH+SOCl2→CH3SCH2COCl+SO2+HCl
This method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: (Methylthio)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (Methylthio)acetic acid and hydrochloric acid.
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). Reactions are typically carried out in an inert solvent such as dichloromethane (CH2Cl2) at room temperature.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). Reactions are usually performed in an organic solvent like dichloromethane.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Sulfoxides and Sulfones: Formed by oxidation.
Scientific Research Applications
(Methylthio)acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various sulfur-containing compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfur-containing functional groups.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Comparison with Similar Compounds
- Acetyl Chloride (CH3COCl)
- Thioacetic Acid (CH3COSH)
- Methanesulfonyl Chloride (CH3SO2Cl)
Properties
IUPAC Name |
2-methylsulfanylacetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClOS/c1-6-2-3(4)5/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXCYFUNGFTAMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456051 | |
Record name | (methylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35928-65-5 | |
Record name | (methylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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